molecular formula C19H19FN4O B12242681 4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B12242681
M. Wt: 338.4 g/mol
InChI Key: XEQMAOIFRPNOIH-UHFFFAOYSA-N
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Description

4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a piperidine ring bearing a 4-fluorophenylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.

    Attachment of the 4-fluorophenylmethyl group: This step involves the alkylation of the piperidine nitrogen with 4-fluorobenzyl chloride.

    Coupling with the pyridine ring: The final step involves coupling the substituted 1,2,4-oxadiazole with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may require reagents like bromine (Br2) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully reduced derivatives of the oxadiazole ring.

Scientific Research Applications

4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{1-[(4-Chlorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-{1-[(4-Methylphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-{1-[(4-Bromophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

The uniqueness of 4-(5-{1-[(4-Fluorophenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine lies in the presence of the 4-fluorophenylmethyl group, which imparts distinct electronic and steric properties. This can influence its binding affinity to molecular targets and its overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C19H19FN4O/c20-17-3-1-14(2-4-17)13-24-11-7-16(8-12-24)19-22-18(23-25-19)15-5-9-21-10-6-15/h1-6,9-10,16H,7-8,11-13H2

InChI Key

XEQMAOIFRPNOIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=NC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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